molecular formula C9H16ClNO3 B13735604 Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride

Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride

Cat. No.: B13735604
M. Wt: 221.68 g/mol
InChI Key: UDDZTBHPWJJDHK-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group at positions 1 and 5, a keto group at position 4, and a carboxylate ester group at position 3. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as methyl acrylate and piperidine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-3-piperidinecarboxylate;hydrochloride
  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate;hydrochloride
  • Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Uniqueness

Methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 1,5-dimethyl-4-oxopiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-6-4-10(2)5-7(8(6)11)9(12)13-3;/h6-7H,4-5H2,1-3H3;1H

InChI Key

UDDZTBHPWJJDHK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1=O)C(=O)OC)C.Cl

Origin of Product

United States

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